molecular formula C11H22O B12435403 2-Isopropyl-5-methylcyclohexylmethanol

2-Isopropyl-5-methylcyclohexylmethanol

Cat. No.: B12435403
M. Wt: 170.29 g/mol
InChI Key: AEFLYRHUYOYCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexylmethanol can be achieved through several methods. One common approach involves the hydrogenation of thymol, a compound found in thyme oil. This reaction typically occurs in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the extraction and purification of natural sources such as peppermint and cornmint oils. The extracted oil undergoes fractional distillation to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-5-methylcyclohexylmethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexylmethanol involves its interaction with transient receptor potential (TRP) channels, particularly TRPM8. Activation of these channels induces a cooling sensation and analgesic effects. Additionally, it modulates ion channels and receptors involved in pain and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

    Menthone: A ketone derivative of menthol with similar cooling properties.

    Thymol: A phenolic compound with antiseptic properties.

    Eucalyptol: A cyclic ether with a similar cooling effect.

Uniqueness

2-Isopropyl-5-methylcyclohexylmethanol stands out due to its strong cooling sensation and versatility in various applications. Its ability to activate TRPM8 channels makes it particularly effective as a topical analgesic and in providing a refreshing sensation in consumer products .

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFLYRHUYOYCLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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